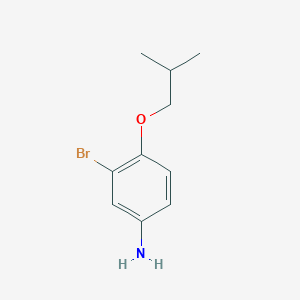

3-Bromo-4-isobutoxyaniline

説明

Significance of Aniline (B41778) Derivatives as Synthetic Intermediates

Aniline and its derivatives are fundamental building blocks in organic chemistry. researchgate.netbloomtechz.com The presence of an amino group attached to a benzene (B151609) ring imparts a high degree of reactivity, making these compounds key starting materials for a multitude of chemical reactions. bloomtechz.com Their significance is underscored by their widespread use in the synthesis of dyes, polymers, and, most notably, pharmaceuticals. bloomtechz.comontosight.ai Aniline derivatives serve as precursors for various drug molecules, including analgesics, antihistamines, and antibacterial agents. ontosight.ai The amino group can be readily transformed into other functional groups, such as in diazotization reactions to form diazonium salts, which are themselves versatile intermediates for creating azo dyes and other aromatic compounds. bloomtechz.com Furthermore, the aniline core can undergo reactions like acylation, alkylation, and sulfonation, allowing for the construction of complex molecular architectures. bloomtechz.com The adaptability of aniline derivatives makes them crucial for developing new chemical entities with specific biological activities. ontosight.aiopenaccessjournals.com

Role of Halogenated and Alkoxylated Aromatic Systems in Chemical Transformations

The introduction of halogen atoms and alkoxy groups onto an aromatic ring significantly influences its chemical reactivity and physical properties. Halogenation, an electrophilic aromatic substitution, requires a catalyst to activate the halogen, making it sufficiently electrophilic to react with the aromatic ring. libretexts.org Halogenated aromatic compounds are themselves important intermediates. The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in a vast array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

Alkoxy groups, on the other hand, are electron-donating groups that can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of these reactions. The presence of an alkoxy group can also impact the solubility and lipophilicity of a molecule, which are critical parameters in medicinal chemistry. nih.gov The combination of both a halogen and an alkoxy group on a benzene ring, creating a haloalkoxybenzene derivative, results in a multifunctional building block with fine-tuned reactivity, poised for sequential and site-selective chemical modifications.

Contextualizing 3-Bromo-4-isobutoxyaniline within Advanced Synthetic Chemistry

This compound emerges as a strategically designed synthetic intermediate that embodies the principles discussed above. This compound features an aniline core, making it amenable to the rich chemistry of aryl amines. The bromine atom at the 3-position and the isobutoxy group at the 4-position provide orthogonal sites for further functionalization. The bromine atom can be utilized in cross-coupling reactions to introduce new carbon or heteroatom substituents. Simultaneously, the amino group can be modified or used to direct further reactions. The isobutoxy group, apart from influencing the electronic properties of the ring, offers a handle for modifying the steric and pharmacokinetic properties of a target molecule. This trifunctional pattern makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds, particularly in the exploration of new pharmaceutical agents and functional materials.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1805721-99-4 |

| Molecular Formula | C10H14BrNO |

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)COc1cc(N)c(Br)cc1 |

| InChI Key | WZKULKPCOFGZRB-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKULKPCOFGZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Isobutoxyaniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of 3-Bromo-4-isobutoxyaniline by breaking it down into simpler, more readily available precursors. The primary disconnections for this target molecule involve the carbon-bromine (C-Br) and the aryl carbon-oxygen (C-O) bonds.

Two logical retrosynthetic pathways emerge:

Pathway A: This approach involves an initial disconnection of the C-O ether bond via a Williamson ether synthesis logic. This leads back to a 3-bromo-4-aminophenol precursor and an isobutyl halide. A subsequent disconnection of the C-Br bond from the aminophenol precursor points towards 4-aminophenol, a common starting material. The challenge in the forward synthesis (syntheon) is controlling the regioselectivity of bromination on the highly activated aminophenol ring.

Pathway B: A more strategic approach disconnects the functional groups in a different order. The synthesis may start from a precursor where the amine is present as a nitro group (-NO2), which is a meta-director and deactivating. A common starting material could be 4-hydroxybenzonitrile (B152051) or p-nitrophenol. The synthesis would proceed by first establishing the correct substitution pattern (bromination and etherification) on this less reactive ring system, followed by the final conversion of the precursor group (e.g., reduction of a nitro group or transformation of a nitrile) to the aniline (B41778). A patent for the analogous compound, 3-bromo-4-methoxyaniline, utilizes a similar strategy starting from p-nitrochlorobenzene, followed by bromination, etherification, and nitro reduction. google.com This route offers superior control over the placement of the bromine atom.

Precursor Synthesis and Functional Group Introduction

The forward synthesis, guided by the retrosynthetic analysis, involves a sequence of reactions to build the target molecule from simple precursors. A practical route, adapted from methodologies for similar compounds, involves starting with 4-hydroxybenzonitrile. researchgate.net This synthesis involves three key steps: bromination, etherification (oxyalkylation), and subsequent transformation of the nitrile to an amine (though the reference stops at a thioamide, the principle applies).

Bromination Strategies for Aromatic Precursors

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step that requires careful control of regiochemistry. The directing effects of the substituents already present on the ring dictate the position of electrophilic attack.

Regioselective bromination is achieved by selecting a substrate where the existing functional groups direct the incoming electrophile (Br+) to the desired position.

Substrate-Controlled Bromination: Starting with a precursor like 4-hydroxybenzonitrile, the hydroxyl (-OH) group is a strong ortho-, para-director, while the cyano (-CN) group is a meta-director. Both groups cooperatively direct the incoming bromine to the position ortho to the hydroxyl group and meta to the cyano group, which corresponds to the desired 3-position.

Use of Protecting Groups: An alternative strategy involves protecting the highly activating amino group to moderate its reactivity and prevent polysubstitution. chemistrysteps.com For instance, if starting with 4-isobutoxyaniline, the amine can be acetylated to form 3-bromo-4-isobutoxyacetanilide. The acetamido group is less activating than the amino group and its steric bulk can further influence the position of bromination. orgsyn.org Following bromination, the acetyl group is removed by hydrolysis to regenerate the aniline. orgsyn.org

| Precursor | Brominating Agent | Solvent | Conditions | Product |

| p-Acetotoluide (analogue) | Bromine (Br₂) | Glacial Acetic Acid | 50-55°C | 3-Bromo-4-acetaminotoluene orgsyn.org |

| p-Fluoronitrobenzene (analogue) | N-Bromosuccinimide (NBS) | Acetic Acid | <15°C | 3-Bromo-4-fluoronitrobenzene google.com |

| meta-Substituted Anilines | N-Bromosuccinimide (NBS) | Dioxane or CHCl₃ | Not specified | Mixture of isomers, tunable by solvent polarity thieme-connect.com |

This table presents data for analogous or related reactions to illustrate common conditions for regioselective bromination.

Modern synthetic chemistry has developed catalytic methods to achieve high regioselectivity that may not be possible through classical electrophilic substitution.

Palladium-Catalyzed C-H Bromination: An innovative approach for the bromination of aniline derivatives involves a palladium (Pd)-catalyzed reaction. nih.govrsc.org This method can achieve meta-C-H bromination, which counters the natural ortho- and para-directing influence of the amine group. rsc.org Using a catalyst like Palladium(II) acetate (B1210297) in conjunction with a bromine source such as N-bromophthalimide (NBP), it is possible to directly brominate a C-H bond at the meta position with high selectivity. nih.govrsc.org This strategy can provide a more direct route to complex substituted anilines, potentially simplifying the synthetic sequence by avoiding the need for protecting groups or precursor manipulations. rsc.org

Alkoxylation (Isobutoxy Group) Introduction Methods

The formation of the isobutoxy ether linkage on the aromatic ring is another cornerstone of the synthesis. This is typically accomplished through nucleophilic substitution.

The Williamson ether synthesis is the most prevalent and versatile method for preparing ethers, including aryl ethers like this compound. wikipedia.orgmasterorganicchemistry.com The reaction follows an S_N2 mechanism. wikipedia.org

The process involves two main steps:

Deprotonation: A phenol (B47542) precursor, such as 3-bromo-4-hydroxybenzonitrile, is treated with a base to deprotonate the acidic hydroxyl group. This generates a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks an electrophilic isobutyl derivative, typically an isobutyl halide (e.g., isobutyl bromide) or isobutyl tosylate. The nucleophile displaces the leaving group (halide or tosylate) to form the desired ether bond. wikipedia.org

The choice of base and solvent is crucial for the reaction's success. Strong bases are often required to fully deprotonate the phenol. The reaction is typically carried out in a polar aprotic solvent to facilitate the S_N2 pathway. jk-sci.com

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Conditions |

| 3-Bromo-4-hydroxybenzonitrile | Isobutyl bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Not specified researchgate.net |

| Generic Alcohol/Phenol | Primary Alkyl Halide | Sodium Hydride (NaH), Potassium Hydride (KH) | Tetrahydrofuran (THF), Diethyl ether | Not specified masterorganicchemistry.comjk-sci.com |

| Generic Aryl Alcohol | Alkyl Halide | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Phase Transfer Catalysis (Industrial) | 50-100 °C jk-sci.combyjus.com |

This table provides representative conditions for the Williamson ether synthesis based on general procedures and specific examples for related structures.

Optimized Reaction Conditions for Isobutoxy Moiety Incorporation

The formation of the isobutoxy ether linkage is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, a key precursor is a phenol, which is deprotonated to form a more nucleophilic phenoxide.

A plausible precursor for this step is 4-amino-2-bromophenol (B112063). The synthesis of this intermediate can be achieved through the reduction of 2-nitro-4-bromophenol. google.com One patented method describes the use of a modified Raney-Ni catalyst with ferric nitrate (B79036) and chromium nitrate for the hydrogenation of 2-nitro-4-bromophenol, achieving a high conversion rate and minimizing debromination. google.com Another approach involves the reduction of 4-bromo-2-nitrophenol (B183274) using 5% Rh/C under a hydrogen atmosphere.

Once 4-amino-2-bromophenol is obtained, the Williamson ether synthesis can be performed. The general protocol involves treating the phenol with a base to form the alkoxide, followed by reaction with an isobutyl halide.

A detailed study on a related synthesis, that of 3-bromo-4-isobutyloxyphenyl carbothioamide from 3-bromo-4-hydroxybenzonitrile, provides valuable insight into the optimization of the isobutoxy moiety incorporation. researchgate.netresearchgate.net In this synthesis, the etherification was carried out using 1-bromo-2-methylpropane (B43306) (isobutyl bromide) in the presence of anhydrous potassium carbonate as the base and acetone (B3395972) as the solvent. The reaction was refluxed for 8 hours. The use of a phase-transfer catalyst like PEG-400 can also be beneficial in such reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Conditions | Yield | Reference |

| 3-bromo-4-hydroxybenzonitrile | 1-bromo-2-methylpropane | K2CO3 | Acetone | PEG-400, KI | Reflux, 8h | 89.3% | researchgate.netresearchgate.net |

| Aryl halide | Alcohol | NaH | THF | - | RT to 100°C, 8-24h | - | fishersci.co.uk |

This table presents data for a closely related etherification reaction, providing a model for the synthesis of this compound.

Amine Group Formation and Modification

The final step in many synthetic routes to this compound is the formation or unmasking of the amine group.

Reductive Amination Pathways

Reductive amination offers a direct method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This pathway would involve the reaction of a suitable ketone or aldehyde with an ammonia (B1221849) source, followed by reduction. A potential precursor for this route is 3-bromo-4-isobutoxybenzaldehyde (B3313794). The synthesis of this aldehyde can be achieved by the bromination of 4-isobutoxybenzaldehyde.

The reductive amination of 3-bromo-4-isobutoxybenzaldehyde with ammonia would proceed via an imine intermediate, which is then reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.comharvard.edu The choice of reducing agent is crucial, as some can also reduce the starting aldehyde. Sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Key Features | Reference |

| Aldehydes/Ketones | Ammonia | NaBH3CN | Methanol | Selective for imine reduction. | masterorganicchemistry.comyoutube.com |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)3 | 1,2-Dichloroethane | High yield, broad substrate scope. | harvard.edu |

| Aldehydes | Primary Amines | NaBH4 | Methanol | Stepwise imine formation then reduction. | organic-chemistry.org |

This table outlines various reductive amination systems applicable to the synthesis of the target compound.

Nucleophilic Aromatic Substitution Precursors

Nucleophilic aromatic substitution (SNAr) presents another avenue for introducing the amine group. fishersci.co.uklibretexts.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

A hypothetical SNAr precursor for the synthesis of this compound could be a dihalogenated benzene (B151609) derivative, such as 1,2-dibromo-4-isobutoxybenzene or 2-bromo-1-chloro-4-isobutoxybenzene. The reaction would involve the displacement of one of the halogen atoms by an amine source, such as ammonia or an ammonia equivalent. However, the success of this reaction is highly dependent on the activation of the aromatic ring. The presence of only a bromo and an isobutoxy group may not provide sufficient activation for the reaction to proceed efficiently. Generally, strong electron-withdrawing groups like nitro groups are required to facilitate SNAr reactions. libretexts.org

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is inherently a multi-step process, requiring careful planning and optimization of each reaction in the sequence.

Sequential Reaction Optimization

A logical and common multi-step synthesis would likely start from a readily available substituted phenol or aniline. One plausible and efficient route begins with a nitrophenol, for instance, 4-nitrophenol (B140041). The sequence of reactions would be as follows:

Bromination: Electrophilic aromatic substitution of 4-nitrophenol to introduce the bromine atom at the position ortho to the hydroxyl group and meta to the nitro group, yielding 2-bromo-4-nitrophenol (B183087).

Etherification (Williamson Ether Synthesis): Reaction of 2-bromo-4-nitrophenol with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base (e.g., potassium carbonate) to form 1-bromo-2-isobutoxy-4-nitrobenzene. This order of steps protects the phenolic hydroxyl group and prevents it from interfering with subsequent reactions.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol (B145695) or catalytic hydrogenation (e.g., H2 over Pd/C). This reduction is a well-established method for the preparation of anilines.

One-Pot Synthesis Approaches

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and reduced waste. While specific one-pot syntheses for this compound are not extensively reported in the literature, the concept can be applied to certain reaction sequences.

For example, a one-pot reductive amination of nitroarenes with aldehydes has been described, which combines the reduction of a nitro group, condensation with an aldehyde, and subsequent reduction of the imine in a single process. whiterose.ac.uk However, this is more relevant for the synthesis of N-substituted anilines.

A more feasible, though still challenging, one-pot approach for this compound could potentially involve the sequential addition of reagents to a common starting material. For instance, starting with 2-bromo-4-nitrophenol, one could perform the etherification and then, after a solvent exchange if necessary, introduce the reducing agent for the nitro group in the same pot. The success of such an approach would heavily depend on the compatibility of the reagents and reaction conditions for each step.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound traditionally involves steps such as the bromination of an aromatic ring and the formation of an ether linkage, which can utilize hazardous reagents and generate significant waste. The integration of green chemistry principles offers a transformative approach to mitigate these environmental concerns.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives that are less hazardous and can be recycled.

Research into greener bromination and aniline synthesis has highlighted several promising solvent systems. Water, being non-toxic, non-flammable, and readily available, is an excellent choice for many reactions. cdnsciencepub.comresearchgate.net For instance, the bromination of aromatic compounds has been successfully carried out in aqueous media, often with the aid of phase-transfer catalysts or by using water-soluble reagents. cdnsciencepub.comacs.org Alcohols, such as ethanol, also present a greener alternative to chlorinated solvents and have been used in bromination reactions. cdnsciencepub.com

Supercritical carbon dioxide (scCO₂) has emerged as a particularly innovative green solvent. researchgate.netresearchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. researchgate.netepa.gov In the context of aniline synthesis, scCO₂ has been shown to enhance selectivity in the hydrogenation of nitroaromatics. researchgate.netacs.org Its use can simplify product and catalyst separation, as it can be easily removed from the reaction mixture by depressurization. researchgate.netepa.gov Ionic liquids, which are salts with low melting points, are another class of alternative solvents that offer benefits such as low volatility and high thermal stability, facilitating catalyst recovery. researchgate.netthieme-connect.comthieme-connect.comlibretexts.org

Table 1: Comparison of Solvents for Greener Synthesis

| Solvent | Key Advantages | Potential Applications in Synthesis of this compound |

| Water | Non-toxic, non-flammable, inexpensive | Bromination of the aromatic ring |

| Ethanol | Biodegradable, lower toxicity than many organic solvents | Bromination reactions, purification of products |

| Supercritical CO₂ | Non-toxic, tunable solvent properties, easy separation | Hydrogenation of a nitro precursor, etherification |

| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling | Bromination and other steps where catalyst retention is desired |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of sustainable catalysts that are reusable and avoid the use of toxic heavy metals is a key research area.

For the synthesis of anilines, biocatalysis offers a highly sustainable route. acs.orgnih.gov Nitroreductase enzymes, for example, can catalyze the reduction of nitroaromatic precursors to anilines with high chemoselectivity under mild, aqueous conditions, eliminating the need for high-pressure hydrogenation and precious metal catalysts. acs.orgnih.govoup.comnih.gov These enzymes can be immobilized, allowing for their easy separation and reuse in continuous flow processes. acs.orgnih.gov

In the realm of bromination, heterogeneous catalysts are being developed to replace homogeneous Lewis acids like AlCl₃ or FeBr₃, which are difficult to separate from the reaction mixture and generate stoichiometric waste. mt.comlibretexts.orgsaskoer.ca Solid-supported catalysts, such as those based on zeolites, alumina (B75360), or chitosan, offer the advantage of easy recovery by filtration and can be reused multiple times. google.comkobe-u.ac.jprsc.org For instance, alumina has been shown to be a recyclable catalyst for certain organic syntheses. kobe-u.ac.jp Carborane-based Lewis bases have also been developed as catalysts for aromatic halogenation under mild conditions. chemrxiv.org

Table 2: Sustainable Catalytic Systems for Aniline Synthesis and Bromination

| Catalyst Type | Example | Key Advantages for Synthesis of this compound |

| Biocatalyst | Immobilized Nitroreductase | High selectivity in nitro group reduction, operates in water at ambient temperature and pressure, avoids heavy metals. acs.orgnih.gov |

| Heterogeneous Catalyst | Iron oxide or zinc oxide on a zeolite carrier | Reusable, facilitates easy separation from the product mixture in bromination reactions. google.com |

| Recyclable Solid Catalyst | Alumina | Low cost, reusable after washing and drying, reduces waste. kobe-u.ac.jp |

| Polymer-Supported Catalyst | Chitosan-supported copper(II) nitrate | Biodegradable support, catalyst can be filtered and reused for several cycles. rsc.org |

Waste Reduction Strategies

A primary goal of green chemistry is to minimize waste at its source. This can be achieved through various strategies, including improving atom economy, using less hazardous reagents, and designing processes where byproducts can be recycled or are benign.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. ibchem.comchegg.comrsc.orgchegg.com Traditional bromination using molecular bromine (Br₂) has a theoretical atom economy of only 50%, as half of the bromine atoms end up as hydrogen bromide (HBr) waste. researchgate.net A greener alternative is the use of a bromide-bromate couple (e.g., a 2:1 ratio of NaBr to NaBrO₃) in an aqueous medium. researchgate.netacs.orgrsc.orgcambridgescholars.com In situ acidification generates hypobromous acid (HOBr) as the reactive brominating species, leading to a much higher bromine atom efficiency and producing only water as a major byproduct. researchgate.netrsc.org

Another approach to avoid the hazards of handling liquid bromine is to use solid brominating agents like N-bromosuccinimide (NBS). wordpress.com However, NBS has a low atom economy. wordpress.com Greener methods for in situ generation of bromine from bromide salts using a safe oxidant like hydrogen peroxide are being explored. cdnsciencepub.com

Biocatalytic routes for aniline synthesis inherently contribute to waste reduction by operating under mild conditions, which reduces energy consumption, and by avoiding the use of stoichiometric metal reductants that generate large amounts of inorganic waste. acs.orgnih.gov The high selectivity of enzymes also minimizes the formation of byproducts, simplifying purification and reducing waste from this step. acs.orgnih.gov

Table 3: Waste Reduction Strategies in the Synthesis of this compound

| Strategy | Description | Impact on Sustainability |

| High Atom Economy Reagents | Using a bromide-bromate couple for bromination. researchgate.netacs.orgrsc.orgcambridgescholars.com | Maximizes the incorporation of bromine atoms into the product, significantly reducing halide waste. |

| In Situ Reagent Generation | Generating bromine from bromide salts using a mild oxidant like H₂O₂. cdnsciencepub.com | Avoids the handling and transportation of hazardous liquid bromine. |

| Biocatalytic Reduction | Employing nitroreductase enzymes for the reduction of a nitro precursor. acs.orgnih.gov | Eliminates the need for heavy metal catalysts and high-pressure hydrogenation, reducing energy and material waste. |

| Recyclable Catalysts | Utilizing heterogeneous or immobilized catalysts. acs.orggoogle.comkobe-u.ac.jprsc.org | Reduces catalyst waste and the cost associated with single-use catalysts. |

By thoughtfully applying these green chemistry principles, the synthesis of this compound can be redesigned to be significantly more sustainable. The selection of benign solvents, the development of efficient and reusable catalysts, and the implementation of high atom economy reactions are all crucial steps toward minimizing the environmental footprint of this important chemical's production.

Chemical Reactivity and Derivatization of 3 Bromo 4 Isobutoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The high electron density of the aromatic ring, conferred by the amino and isobutoxy groups, makes 3-Bromo-4-isobutoxyaniline susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is primarily controlled by the potent activating effect of the amino group, which directs incoming electrophiles to its ortho positions (C2 and C6), as its para position is blocked.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wikipedia.org In this compound, both the amino and isobutoxy groups can function as DMGs. However, the primary amino group possesses an acidic proton that would be preferentially abstracted by a strong base like n-butyllithium (n-BuLi) before C-H activation could occur.

To achieve selective ortho-lithiation, the amino group typically requires protection to mask its acidic proton and enhance its directing ability. Common protecting groups for this purpose include carbamates (e.g., -NHBoc) or amides. Once protected, the directing power of the functional groups would determine the site of lithiation. The isobutoxy group could direct lithiation to the C5 position. A protected amino group, depending on its structure and directing strength, could potentially direct lithiation to the C2 position. Following lithiation, the resulting aryllithium intermediate can be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.orgbaranlab.org

Further Halogenation (e.g., Iodination)

The activated nature of the aromatic ring in this compound facilitates further halogenation reactions. The directing influence of the substituents follows the general order of -NH₂ > -OR > -Br. Consequently, the strong activating and ortho-directing effect of the amino group would predominantly steer the incoming electrophile (e.g., an iodonium ion source like iodine monochloride or N-iodosuccinimide) to the C2 and C6 positions. The isobutoxy group would also direct towards the C5 position. The outcome of the reaction would likely be a mixture of products, with the distribution depending on the specific reaction conditions and the steric hindrance imposed by the bulky isobutoxy group, which might disfavor substitution at the adjacent C5 position.

Nitration and Sulfonation Reactions

Direct nitration or sulfonation of this compound is complicated by the presence of the basic amino group. In the strongly acidic conditions required for these reactions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation), the amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating and meta-directing group, which would lead to substitution at the C5 position (meta to the -NH₃⁺ group). Furthermore, the harsh, oxidative conditions of these reactions can lead to degradation of the aniline (B41778) ring.

To achieve controlled substitution, a common strategy involves the protection of the amino group as an acetamide (-NHCOCH₃). This is typically done by reacting the aniline with acetic anhydride. The resulting acetamido group is still an activating, ortho, para-directing group but is less powerful than the amino group, which moderates the reactivity and prevents undesirable side reactions. For the N-acetylated derivative of this compound, electrophilic substitution would be directed to the available position ortho to the acetamido group, which is the C2 position. Subsequent hydrolysis of the amide would then regenerate the amino group, yielding the 2-substituted product.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) reactions are typically challenging on electron-rich aromatic rings unless a strong electron-withdrawing group is present ortho or para to a good leaving group. In this compound, the ring is electron-rich, making classical SₙAr reactions at the bromine-bearing carbon difficult. However, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the functionalization of the C-Br bond.

Displacement of the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by displacing the bromide.

The Ullmann and Buchwald-Hartwig amination reactions are premier methods for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov this compound is an ideal substrate for these transformations, where it serves as the aryl halide component.

The Ullmann condensation typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. organic-chemistry.orgnih.gov Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most widely used methods for constructing C-N bonds due to its broad substrate scope and high functional group tolerance. chemrxiv.orgresearchgate.net The reaction couples an aryl bromide, like this compound, with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃). nih.gov These reactions are highly efficient for creating a diverse range of N-aryl derivatives.

The table below illustrates representative conditions for a Buchwald-Hartwig amination reaction using an aryl bromide similar to this compound.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 4-(4-isobutoxy-3-aminophenyl)morpholine |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | N-(4-isobutoxyaniline-3-yl)aniline |

| Benzylamine | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | N-benzyl-3-bromo-4-isobutoxyaniline |

| Pyrrolidine | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 90 | 1-(3-Amino-4-isobutoxyphenyl)pyrrolidine |

Cyanation and Alkynylation Reactions

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, typically facilitated by transition metal catalysis. These reactions allow for the introduction of cyano and alkynyl groups, which are valuable functionalities in organic synthesis.

Cyanation: The conversion of the aryl bromide to a benzonitrile derivative can be achieved through methods such as palladium-catalyzed cyanation or more modern organophotoredox-assisted protocols. rsc.org In a typical palladium-catalyzed reaction, a palladium(0) source, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) are employed. A more recent approach involves the use of an organic photoredox catalyst, a silanol, and a cyano source like tosyl cyanide (TsCN) under visible light irradiation. rsc.org This method proceeds via a silyl-radical-mediated bromine abstraction, offering a metal-free alternative for the cyanation of bromoarenes. rsc.org

Alkynylation: The introduction of an alkynyl group at the bromine position is most commonly accomplished via the Sonogashira coupling reaction. This reaction will be discussed in more detail in section 3.3.2.

Reactions at the Amine Functionality

The primary amino group (-NH₂) of this compound is a nucleophilic center and readily participates in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and arylation.

Acylation: The amino group can be easily acylated to form the corresponding amide derivative. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen halide byproduct. This reaction is fundamental in organic synthesis, often used to protect the amine functionality or to introduce specific acyl groups as part of a larger molecular design. mdpi.comnih.gov For instance, reaction with pyrazine-2-carboxylic acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields the corresponding N-acylated product. mdpi.com

Sulfonylation: In a similar fashion, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride). This reaction, known as the Hinsberg test for primary amines, also requires a base to proceed. The resulting sulfonamides are important structural motifs in many pharmaceutically active compounds. The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showcases the utility of reacting an amine with a sulfonyl-containing acyl chloride to form a molecule with both amide and sulfonamide characteristics. mdpi.com

| Reaction Type | Typical Reagents | Base | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Carboxylic Anhydride ((RCO)₂O) | Pyridine, Triethylamine (Et₃N) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, Sodium Hydroxide (NaOH) | Sulfonamide (-NHSO₂R) |

Alkylation: The nitrogen atom of the amino group can be alkylated to form secondary or tertiary amines. This can be accomplished using alkyl halides, although over-alkylation can be an issue. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation.

Arylation: The formation of a carbon-nitrogen bond between the amino group and an aryl group is a key transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for this purpose. This reaction involves an aryl halide (or triflate), a base, and a palladium catalyst with a suitable phosphine ligand to form the N-aryl product. researchgate.net Copper-catalyzed N-arylation reactions also provide an effective, milder alternative to palladium-based systems for the synthesis of diarylamines. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. illinois.edu The bromine atom in this compound makes it an excellent substrate for these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid derivatives. nih.gov

For this compound, the Suzuki-Miyaura reaction enables the introduction of various aryl, heteroaryl, alkyl, or alkenyl substituents at the C-3 position. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base such as potassium carbonate or sodium carbonate. ikm.org.my The reaction is robust and can be performed on substrates with unprotected aniline groups, making it highly efficient for diversifying structures like this compound. nih.govrsc.orgresearchgate.net

| Reactant | Catalyst System (Example) | Base (Example) | Product Type |

|---|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃ | Biaryl aniline derivative |

| Alkenylboronic Acid (R-CH=CH-B(OH)₂) | Pd(dppf)Cl₂ | K₃PO₄ | Alkenyl aniline derivative |

| Alkylboronic Ester (R-B(pin)) | CataXCium A Pd G3 | K₃PO₄ | Alkyl aniline derivative |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of a base, typically an amine like triethylamine. The Sonogashira coupling of this compound with various alkynes provides a direct route to 3-alkynyl-4-isobutoxyanilines, which are versatile intermediates for further synthetic manipulations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. odinity.comlibretexts.org Applying the Heck reaction to this compound allows for the synthesis of various styrenyl and other unsaturated derivatives, significantly expanding its synthetic utility. liverpool.ac.uk

Oxidative and Reductive Transformations

Oxidation of the Aniline Moiety

The amino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-donating nature of the para-isobutoxy group increases the electron density at the nitrogen atom, making it more prone to oxidation compared to unsubstituted aniline.

Mild oxidation may lead to the formation of dimeric products such as azoxy, azo, and hydrazo compounds. For instance, the oxidation of 4-alkoxyanilines can yield the corresponding azoxyarenes. Stronger oxidizing agents can transform the amino group into a nitroso or even a nitro group. However, achieving selective oxidation of the aniline moiety without affecting other parts of the molecule, particularly the electron-rich aromatic ring, can be challenging. Side reactions such as polymerization to form aniline black-like materials can also occur, especially under harsh oxidative conditions.

Reduction of Aromatic Ring or Substituents (if applicable to novel derivatives)

The reduction of the aromatic ring of anilines is a thermodynamically unfavorable process due to the stability of the aromatic system. However, under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, the benzene (B151609) ring can be reduced to a cyclohexylamine derivative. This transformation would convert this compound into the corresponding 3-bromo-4-isobutoxycyclohexylamine.

More commonly, reductive transformations in the context of derivatization focus on the substituents. While the isobutoxy group is generally stable to reduction, the bromo substituent can be removed via catalytic hydrogenation (hydrodebromination) using a palladium catalyst and a hydrogen source like hydrogen gas or transfer hydrogenation reagents. This would provide 4-isobutoxyaniline.

In derivatives where a nitro group has been introduced, a key reductive transformation is the reduction of the nitro group to an amine. This is a fundamental reaction in the synthesis of many substituted anilines. A variety of reducing agents can be employed for this purpose, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). nih.govacs.orgnih.govjsynthchem.com For example, if a nitro group were introduced onto the ring of a this compound derivative, it could be selectively reduced to an amino group, providing access to di-amino derivatives.

Stereochemical Aspects of Derivatization (if applicable to chiral derivatives)

The isobutoxy group in this compound contains a chiral center if the isobutyl group is substituted in a way that creates stereoisomerism. For instance, if the isobutyl group is derived from a chiral alcohol like (S)-2-methyl-1-butanol, the resulting 3-bromo-4-((S)-2-methylbutoxy)aniline would be a chiral molecule.

When such a chiral derivative of this compound undergoes further reactions at the amino group or the aromatic ring, the existing stereocenter can influence the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. For example, acylation of the amino group with a chiral carboxylic acid would lead to the formation of diastereomeric amides. These diastereomers could potentially be separated chromatographically.

Furthermore, the synthesis of novel chiral aniline derivatives is an active area of research. nih.govwur.nlnih.govacs.orgresearchgate.net Asymmetric synthesis methodologies can be employed to introduce new chiral centers into derivatives of this compound. For instance, asymmetric hydrogenation of an imine formed from a derivative could lead to a new chiral amine. While the isobutoxy group itself is achiral in the parent compound, its steric bulk could play a role in directing the stereochemical course of reactions on adjacent functional groups in certain derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Isobutoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 3-Bromo-4-isobutoxyaniline, a combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the isobutoxy group.

The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons form an ABC spin system. The proton at C-2 (H-2) is anticipated to appear as a doublet, influenced by the ortho-coupling to H-6. The proton at C-5 (H-5) would likely appear as a doublet of doublets, being coupled to both H-6 (ortho-coupling) and H-2 (para-coupling, which is often smaller). The proton at C-6 (H-6) is expected to be a doublet due to ortho-coupling with H-5. The electron-donating effects of the amino (-NH₂) and isobutoxy (-OCH₂-) groups, along with the inductive withdrawal of the bromine atom, dictate the precise chemical shifts of these aromatic protons, which typically resonate between 6.5 and 8.0 ppm.

The isobutoxy group gives rise to a characteristic set of signals. A doublet at approximately 3.8 ppm can be assigned to the two methylene (B1212753) protons (-OCH₂-). These protons are coupled to the single adjacent methine proton. The methine proton (-CH-) of the isobutyl group is expected to appear as a multiplet (septet) around 2.0 ppm, coupled to both the methylene protons and the six methyl protons. The six protons of the two methyl groups (-CH(CH₃)₂) are equivalent and appear as a doublet at approximately 1.0 ppm, coupled to the methine proton. A broad singlet, corresponding to the two protons of the primary amine (-NH₂), is also expected, typically in the range of 3.5-4.5 ppm, though its position can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.95 | d | 1H | H-2 |

| ~6.70 | dd | 1H | H-5 |

| ~6.60 | d | 1H | H-6 |

| ~3.80 | d | 2H | -OCH₂- |

| ~2.05 | m (septet) | 1H | -CH(CH₃)₂ |

| ~1.02 | d | 6H | -CH(CH₃)₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the isobutoxy group carbons.

The aromatic carbons typically resonate in the 110-160 ppm region. The carbon atom attached to the bromine (C-3) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The carbons attached to the oxygen (C-4) and nitrogen (C-1) atoms will be shifted significantly downfield due to the electronegativity of these heteroatoms. The remaining aromatic carbons (C-2, C-5, C-6) will have chemical shifts influenced by the combined electronic effects of the three substituents.

The carbons of the isobutoxy group have characteristic chemical shifts. The methylene carbon (-OCH₂) is expected around 75 ppm, the methine carbon (-CH-) around 29 ppm, and the equivalent methyl carbons (-CH₃) around 19 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~148.0 | C-4 |

| ~138.0 | C-1 |

| ~120.0 | C-2 |

| ~116.0 | C-6 |

| ~115.0 | C-5 |

| ~112.0 | C-3 |

| ~75.0 | -OCH₂- |

| ~29.0 | -CH(CH₃)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting coupled protons. Key expected correlations include:

The -OCH₂- protons with the -CH- proton of the isobutyl group.

The -CH- proton with the -CH(CH₃)₂ protons.

The aromatic proton H-5 with H-6 (strong cross-peak due to ortho coupling).

A weaker cross-peak may be observed between H-5 and H-2 (para coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It is invaluable for definitively assigning carbon signals. For instance, the proton signal at ~6.95 ppm would show a cross-peak with the carbon signal at ~120.0 ppm, assigning both to the C-2/H-2 pair. Similarly, it would confirm the assignments for all other protonated carbons in both the aromatic ring and the isobutoxy side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the -OCH₂- protons to the aromatic C-4 carbon, confirming the ether linkage.

Correlations from the aromatic H-2 and H-6 protons to the quaternary carbons C-1, C-3, and C-4, which helps to place the substituents correctly on the aromatic ring.

Correlations from the amine protons (-NH₂) to carbons C-1 and C-2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₀H₁₄BrNO), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by two mass units (m/z) and having almost equal intensity.

The calculated monoisotopic mass of C₁₀H₁₄⁷⁹BrNO is 243.026 g/mol , and for C₁₀H₁₄⁸¹BrNO it is 245.024 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent pair of peaks for the protonated molecule [M+H]⁺ at m/z 244.03 and 246.03, with a roughly 1:1 intensity ratio, confirming the molecular weight and the presence of one bromine atom.

Table 3: Predicted ESI-MS Data for this compound

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 244.03 | [C₁₀H₁₅⁷⁹BrNO]⁺ | Protonated molecule with ⁷⁹Br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a sample and confirming its identity through its characteristic mass spectrum under electron ionization (EI).

In a GC-MS analysis, this compound would first elute from the GC column at a specific retention time, which serves as an indicator of its purity. The eluted compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam (EI). This hard ionization technique causes extensive fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π systems, such as aromatic rings.

The aromatic ring in this compound acts as a chromophore. The spectrum is expected to be dominated by π → π* transitions, characteristic of the benzene ring. For aniline (B41778) itself, two main absorption bands are observed around 230 nm and 280 nm. spcmc.ac.inwikipedia.org

The presence of substituents on the benzene ring alters the energy of the molecular orbitals and, consequently, the absorption wavelengths.

Auxochromes: The amine (-NH₂) and isobutoxy (-O-isobutyl) groups are auxochromes, containing non-bonding electrons (n electrons) that can be delocalized into the π system of the ring. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for π → π* transitions, resulting in a bathochromic (red) shift to longer wavelengths compared to benzene.

Halogen Substitution: The bromine atom also influences the spectrum through its electron-withdrawing inductive effect and electron-donating resonance effect, typically leading to a further red shift.

A transition involving the non-bonding electrons of the amine or oxygen to an anti-bonding π* orbital (n → π) may also be observed, though these are typically much weaker than π → π transitions. spcmc.ac.in Given the combination of electron-donating groups, the absorption maxima (λmax) for this compound are predicted to be at longer wavelengths than those of unsubstituted aniline.

X-Ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A single-crystal XRD analysis of this compound would provide a wealth of structural information. Although specific crystallographic data for this compound are not found in the Cambridge Structural Database (CSD), a hypothetical analysis would yield the following key parameters, as seen in related bromo-aniline structures. researchgate.netresearchgate.net

Table of Expected Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °). |

| Z | The number of molecules per unit cell. |

| Intermolecular Interactions | Details on hydrogen bonds (e.g., N-H···N, N-H···O) and potentially halogen bonds (e.g., N···Br), including donor-acceptor distances and angles. |

| Molecular Geometry | Precise bond lengths, bond angles, and torsion angles for the entire molecule. |

Note: This table lists the types of data obtained from an XRD experiment. No experimental values for this compound are available.

Intermolecular Interactions and Crystal Packing

A definitive elucidation of the three-dimensional arrangement of molecules within a crystal lattice is contingent upon single-crystal X-ray diffraction studies. As of the current body of scientific literature, specific crystallographic data for this compound is not publicly available. Consequently, a detailed quantitative analysis of its crystal packing and a precise tabulation of intermolecular contact distances and angles cannot be presented.

However, a qualitative understanding of the intermolecular forces likely to govern the crystal structure can be inferred from the compound's molecular structure. The presence of a primary amine (-NH₂), a bromine atom, an isobutoxy group, and an aromatic system suggests a complex interplay of directional and non-directional forces that would dictate the supramolecular assembly.

Halogen Bonding: The bromine atom attached to the aromatic ring is a potential halogen bond donor. This directional interaction, denoted as C-Br···X (where X is a Lewis base), could play a significant role in the crystal engineering of this compound. The nitrogen atom of the amine or the oxygen atom of the isobutoxy group on an adjacent molecule could act as halogen bond acceptors. The interplay between hydrogen and halogen bonding has been observed to create diverse supramolecular architectures in related halogenated aniline structures.

A comprehensive understanding and detailed description of the crystal packing and intermolecular interactions of this compound await dedicated crystallographic studies.

Table of Predicted Intermolecular Interactions

The following table summarizes the types of intermolecular interactions that are theoretically expected to be present in the crystal structure of this compound, based on its functional groups. Note that the specific geometric parameters (distances and angles) are not available without experimental data.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (Amine) | N (Amine) | Chains, Sheets |

| Hydrogen Bond | N-H (Amine) | O (Isobutoxy) | Dimers, Chains |

| Halogen Bond | C-Br | N (Amine) | Chains, Networks |

| Halogen Bond | C-Br | O (Isobutoxy) | Dimers, Chains |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stacked columns |

| van der Waals | Entire Molecule | Entire Molecule | General packing |

Computational and Theoretical Investigations of 3 Bromo 4 Isobutoxyaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the chemical and physical properties of 3-Bromo-4-isobutoxyaniline. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would predict key bond lengths, bond angles, and dihedral angles that define its structure.

The geometry of the aniline (B41778) ring is influenced by its substituents. The amino (-NH2) group is known to be nonplanar with respect to the benzene (B151609) ring. researchgate.net The presence of a bromine atom at the meta position and an isobutoxy group at the para position relative to the amino group will induce further changes in the ring's geometry. Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net In this compound, the isobutoxy group is electron-donating, while the bromine atom is electron-withdrawing. DFT calculations would precisely quantify these competing effects on the molecular geometry.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.38 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length (ring-O) | ~1.37 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-H Bond Angle | ~112° |

| C-C-Br Bond Angle | ~120° |

| C-C-O Bond Angle | ~120° |

| Amino Group Out-of-Plane Angle | ~40-45° |

The stability of the molecule is also a key output of DFT calculations. The total electronic energy of the optimized geometry provides a measure of its thermodynamic stability. Furthermore, DFT can be used to explore different conformations of the isobutoxy group to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this part of the molecule. The LUMO, conversely, is likely to have significant contributions from the aromatic ring and the bromine atom, which can accept electron density. The presence of the electron-donating isobutoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. Computational studies on similar substituted anilines have shown that the HOMO-LUMO gap is sensitive to the nature and position of the substituents. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. The oxygen atom of the isobutoxy group would also exhibit a negative potential. The aromatic ring will have a complex potential distribution, with the bromine atom likely contributing to a region of more positive potential due to its electronegativity. Understanding the EPS map is crucial for predicting how the molecule will interact with other molecules and for identifying potential sites for chemical reactions. thaiscience.info

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the amino group, and the protons of the isobutoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, amino, and isobutoxy substituents. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for each carbon atom in the molecule. Comparing the computationally predicted NMR spectra with experimental data can help to confirm the molecular structure and assign the observed signals. While no specific computational NMR data for this compound was found, experimental data for the closely related compound 3-bromo-4-isobutyloxyphenyl carbothioamide shows characteristic shifts for the isobutyloxy group, including a doublet for the methyl protons around 1.01 ppm, a multiplet for the methine proton around 2.0-2.1 ppm, and a multiplet for the methylene (B1212753) protons around 3.90-3.91 ppm. researchgate.net Similar shifts would be expected for the isobutoxy group in this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (ortho to -NH2) | ~6.8 |

| Aromatic-H (ortho to -Br) | ~7.2 |

| Aromatic-H (ortho to -O-isobutyl) | ~6.7 |

| -NH2 | ~3.5-4.5 |

| -O-CH2- | ~3.8 |

| -CH(CH3)2 | ~2.1 |

| -CH(CH3)2 | ~1.0 |

Simulation of Vibrational (IR, Raman) Spectra

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These simulations provide a theoretical vibrational spectrum that can be compared with experimental data to aid in the assignment of the observed vibrational bands.

For this compound, the simulated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the various functional groups, including the N-H stretches of the amino group, the C-H stretches of the aromatic ring and the isobutoxy group, the C-N, C-O, and C-Br stretches, and various ring deformation modes. Computational studies on similar substituted anilines have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H asymmetric stretch | ~3500 |

| N-H symmetric stretch | ~3400 |

| Aromatic C-H stretch | ~3050-3100 |

| Aliphatic C-H stretch | ~2850-2980 |

| C=C aromatic stretch | ~1500-1600 |

| C-N stretch | ~1250-1350 |

| C-O stretch | ~1200-1250 |

| C-Br stretch | ~500-600 |

Prediction of UV-Vis Absorption Maxima

No specific data found in the search results.

Reaction Mechanism Elucidation via Computational Chemistry

Computational approaches are instrumental in understanding the intricate details of chemical reaction mechanisms. smu.edunih.gov These methods typically involve mapping the potential energy surface of a reaction to identify stationary points such as reactants, products, and transition states. nih.gov The intrinsic reaction coordinate (IRC) can then be calculated to delineate the energetic pathway connecting these points. nih.gov Advanced approaches like the Unified Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, offering a more granular understanding of the chemical transformations involved. smu.edunih.gov

Transition State Search and Activation Energy Calculations

The identification of the transition state, the highest energy point along the reaction coordinate, is a critical step in computational reaction mechanism studies. nih.govyoutube.com Various algorithms are employed to locate these first-order saddle points on the potential energy surface. Once the transition state geometry is optimized, its energy can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and energetics of a chemical reaction. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation. The choice of model depends on the specific system and the desired level of accuracy.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Space

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved through systematic or stochastic searches of the conformational space.

Future Research Directions in Synthetic Organic Chemistry with 3 Bromo 4 Isobutoxyaniline

Development of Novel Derivatization Pathways

Future research will likely focus on leveraging the dual reactivity of the amino and bromo groups of 3-Bromo-4-isobutoxyaniline to create diverse molecular architectures. The nucleophilic amino group is a handle for traditional modifications, while the bromo substituent is an ideal site for modern cross-coupling reactions.

Key derivatization pathways to be explored include:

N-Functionalization: The amino group can undergo acylation, alkylation, sulfonylation, and diazotization. These reactions would yield a library of amides, secondary/tertiary amines, sulfonamides, and diazonium salts, respectively. The latter are particularly valuable as precursors for a wide range of other functionalities.

C-Br Functionalization: The carbon-bromine bond is a prime target for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the molecular complexity. nih.govwikipedia.org

Sequential Functionalization: A powerful strategy involves the sequential modification of both the amino and bromo groups. For instance, the amino group could first be protected, followed by a cross-coupling reaction at the C-Br bond, and concluding with deprotection and subsequent derivatization of the amine. This controlled approach enables the synthesis of highly complex and precisely substituted aniline (B41778) derivatives.

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Derivative Class |

|---|---|---|---|

| Acylation | -NH2 | Acetyl chloride, Benzoyl chloride | Amides |

| Alkylation | -NH2 | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amines |

| Suzuki Coupling | -Br | Arylboronic acids | Biaryls |

| Buchwald-Hartwig Amination | -Br | Primary/Secondary Amines | Diaryl/Alkyl-aryl Amines |

| Sonogashira Coupling | -Br | Terminal Alkynes | Alkynylated Aromatics |

| Heck Coupling | -Br | Alkenes | Stilbenes/Styrenes |

Exploration of Asymmetric Synthesis Incorporating Chiral Auxiliaries

The development of enantiomerically pure compounds is a cornerstone of modern chemistry. Future work could involve the incorporation of chiral auxiliaries to guide stereoselective transformations on derivatives of this compound. A chiral auxiliary is a temporary stereogenic group that controls the stereochemical outcome of a reaction before being removed. wikipedia.org

Promising research directions include:

Attachment to the Amino Group: The aniline nitrogen can be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide. nih.govyale.edu The resulting chiral amide or sulfinamide can then direct the stereochemistry of subsequent reactions, for example, an alkylation or aldol (B89426) reaction on a side chain introduced via cross-coupling. wikipedia.org

Diastereoselective Cyclizations: By introducing a suitable prochiral functional group onto the this compound scaffold, a chiral auxiliary attached to the nitrogen could direct intramolecular cyclization reactions to form chiral heterocyclic systems with high diastereoselectivity.

Catalytic Asymmetric Synthesis: Beyond stoichiometric auxiliaries, research could focus on developing chiral catalysts that can differentiate between enantiotopic faces or groups of a derivatized substrate, enabling catalytic asymmetric synthesis of valuable chiral building blocks. yale.edu

Advanced Catalytic Approaches for Sustainable Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on high-efficiency, low-waste processes. Future research on this compound will benefit from advanced catalytic methods that improve upon traditional techniques. Palladium-catalyzed cross-coupling reactions are central to this effort, offering mild and versatile ways to form C-C, C-N, and C-O bonds at the bromine-substituted position. wikipedia.orgorganic-chemistry.org

Key areas for advancement include:

High-Turnover Catalyst Systems: Development of next-generation palladium catalysts with sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig-type ligands) can achieve high yields and functional group tolerance under milder conditions and with lower catalyst loadings. beilstein-journals.orglibretexts.org

Heterogeneous and Recyclable Catalysts: To enhance sustainability, research into heterogeneous catalysts, such as palladium nanoparticles supported on materials like porous organic frameworks or functionalized biopolymers, is a promising avenue. rsc.orgmdpi.com These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.

C-H Activation: An emerging frontier is the use of catalytic C-H activation strategies. Instead of relying solely on the pre-functionalized bromo-position, future methods could directly couple derivatives of this compound with various partners via catalytic activation of otherwise inert C-H bonds on a coupled moiety, offering a more atom-economical synthesis. researchgate.net

| Catalytic Reaction | Description | Key Advantage |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the C-Br bond with an organoboron compound. wikipedia.org | Forms C-C bonds with high functional group tolerance. |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction of the C-Br bond with an amine. wikipedia.org | Directly forms C-N bonds, creating complex amines. |

| Heck & Sonogashira Couplings | Pd-catalyzed reactions with alkenes and alkynes, respectively. | Introduces unsaturated carbon-carbon bonds. |

| Heterogeneous Catalysis | Using catalysts on a solid support (e.g., Pd on carbon). bohrium.com | Facilitates catalyst recovery and reuse, promoting green chemistry. |

Application in Advanced Materials Science (excluding biological materials)

The unique electronic and structural features of this compound make it a promising building block for advanced materials. Aniline and its derivatives are well-known precursors to conducting polymers and other functional organic materials. researchgate.netresearchgate.net

Future research could explore its use in:

Organic Semiconductors: The aniline moiety can be polymerized, typically through oxidative coupling, to form polyaniline derivatives. The isobutoxy and bromo substituents would modulate the electronic properties (e.g., bandgap) and solubility of the resulting polymer. By replacing the bromine atom with various aromatic groups via Suzuki coupling prior to polymerization, a wide range of conjugated polymers with tunable properties for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) could be synthesized. rsc.org

Chemical Sensors: Polyaniline-based materials are known for their sensitivity to various analytes. rsc.org Polymers derived from this compound could be investigated as active layers in chemiresistive sensors. The specific substituents would influence the polymer's interaction with target molecules, potentially leading to sensors with high selectivity for ammonia (B1221849), moisture, or other volatile organic compounds. rsc.org

Ligands for Metal-Organic Frameworks (MOFs): The aniline nitrogen can be converted into other coordinating groups (e.g., a pyridine or carboxylate via multi-step synthesis). The resulting functionalized molecule could serve as a ligand for the construction of MOFs. The bulky isobutoxy group and the potential for further functionalization at the original bromo-position could be used to control the pore size and chemical environment within the framework, making such MOFs potentially useful for gas storage or heterogeneous catalysis. ijfans.org

Comprehensive Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (focused on chemical reactivity)

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, guiding synthetic efforts and accelerating discovery. Future research should include comprehensive chemoinformatic and QSAR studies on derivatives of this compound. wikipedia.org

Key computational approaches would involve: